2-[(4,6-Dimethylpyridin-2-yl)methyl]azepane
CAS No.: 527674-25-5
Cat. No.: VC8277843
Molecular Formula: C14H22N2
Molecular Weight: 218.34 g/mol
* For research use only. Not for human or veterinary use.
![2-[(4,6-Dimethylpyridin-2-yl)methyl]azepane - 527674-25-5](/images/structure/VC8277843.png)
Specification
CAS No. | 527674-25-5 |
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Molecular Formula | C14H22N2 |
Molecular Weight | 218.34 g/mol |
IUPAC Name | 2-[(4,6-dimethylpyridin-2-yl)methyl]azepane |
Standard InChI | InChI=1S/C14H22N2/c1-11-8-12(2)16-14(9-11)10-13-6-4-3-5-7-15-13/h8-9,13,15H,3-7,10H2,1-2H3 |
Standard InChI Key | NHSQROWSPXEKIY-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC(=C1)CC2CCCCCN2)C |
Canonical SMILES | CC1=CC(=NC(=C1)CC2CCCCCN2)C |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Identifiers
The systematic IUPAC name for this compound is 2-[(4,6-dimethylpyridin-2-yl)methyl]azepane, reflecting its azepane backbone substituted with a 4,6-dimethylpyridin-2-ylmethyl group. Key identifiers include:
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Molecular Formula:
Structural Elucidation
The compound’s structure comprises two distinct moieties:
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Azepane Ring: A seven-membered saturated ring with one nitrogen atom, contributing to conformational flexibility and basicity () .
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4,6-Dimethylpyridin-2-ylmethyl Group: An aromatic pyridine ring with methyl substituents at the 4- and 6-positions, enhancing lipophilicity and steric bulk .
The methylene linker between the azepane and pyridine enables rotational freedom, with two rotatable bonds identified computationally .
Table 1: Key Computed Physicochemical Properties
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-[(4,6-dimethylpyridin-2-yl)methyl]azepane typically involves reductive amination or alkylation strategies:
Reductive Amination Pathway
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Precursor Preparation: 4,6-Dimethylpyridine-2-carbaldehyde is reacted with azepane in the presence of a reducing agent (e.g., sodium cyanoborohydride) .
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Mechanism: The aldehyde undergoes condensation with the secondary amine (azepane) to form an imine intermediate, which is subsequently reduced to the target compound .
Alkylation Approach
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Halide Intermediate: 2-(Chloromethyl)-4,6-dimethylpyridine is treated with azepane under basic conditions (e.g., potassium carbonate) .
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Nucleophilic Substitution: The amine group of azepane displaces the chloride, forming the desired product .
Industrial-scale production, as reported by MolCore, employs continuous flow reactors and achieves purities ≥98% .
Optimization Challenges
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Steric Hindrance: The 4,6-dimethyl groups on the pyridine ring may slow reaction kinetics, necessitating elevated temperatures or catalytic acceleration .
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Purification: Chromatographic techniques (e.g., HPLC) are critical to isolate the product from byproducts like unreacted azepane or di-alkylated species .
Physicochemical and Spectroscopic Properties
Solubility and Partitioning
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Aqueous Solubility: Low (<1 mg/mL at 25°C) due to high lipophilicity () .
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Organic Solubility: Freely soluble in dichloromethane, chloroform, and dimethyl sulfoxide .
Table 2: Characteristic Spectroscopic Signals
Applications in Pharmaceutical and Chemical Research
API Intermediate
MolCore identifies this compound as a key intermediate in synthesizing protease inhibitors and kinase modulators, leveraging its nitrogen-rich scaffold for target binding .
Coordination Chemistry
The pyridine nitrogen and azepane amine serve as ligands for transition metals (e.g., Pd, Cu), enabling catalytic applications in cross-coupling reactions .
Future Research Directions
Pharmacological Profiling
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In vitro Screening: Evaluate affinity for neurological targets (e.g., σ receptors, monoamine transporters).
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SAR Studies: Modify the azepane ring size or pyridine substituents to optimize potency.
Process Chemistry Innovations
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